
(2,4-Difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2,4-Difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context. For example, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanol: This compound has similar structural features but differs in the presence of a hydroxyl group instead of a methoxy group.
4-Fluoro-2-methylphenol: Another related compound with a similar fluorinated phenyl ring but with a methyl group instead of a methoxy group.
Uniqueness
(2,4-Difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H9F3O2 |
|---|---|
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
(2,4-difluorophenyl)-(4-fluoro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H9F3O2/c1-19-13-7-9(16)3-5-11(13)14(18)10-4-2-8(15)6-12(10)17/h2-7H,1H3 |
Clave InChI |
VCETVGMTKCOFJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)F)C(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


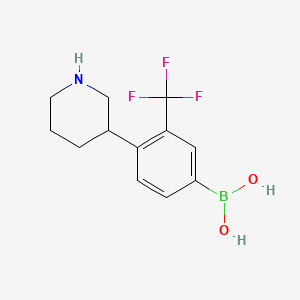
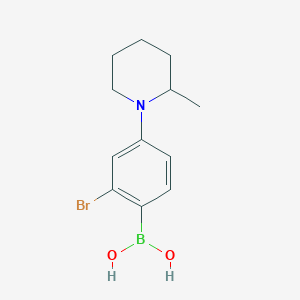




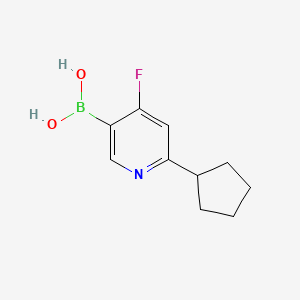

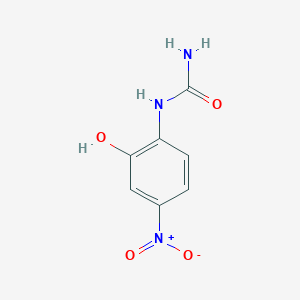
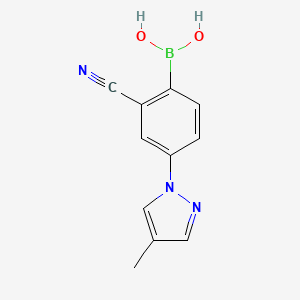
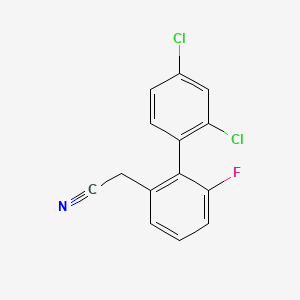
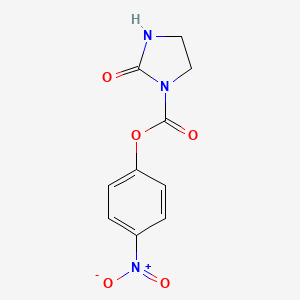
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)
